N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

soluble epoxide hydrolase inflammation cardiovascular

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide (CAS 851096-23-6) is a synthetic small molecule featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a 2-ethoxy-1-naphthamide moiety. This compound has documented biochemical activity as a potent inhibitor of soluble epoxide hydrolase (sEH), with high selectivity over related enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5).

Molecular Formula C26H26N2O3
Molecular Weight 414.505
CAS No. 851096-23-6
Cat. No. B2542741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
CAS851096-23-6
Molecular FormulaC26H26N2O3
Molecular Weight414.505
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O
InChIInChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29)
InChIKeyPQBQQOWUXNXBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide (CAS 851096-23-6): Procurement-Ready Research Compound Profile


N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide (CAS 851096-23-6) is a synthetic small molecule featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core linked via an ethyl spacer to a 2-ethoxy-1-naphthamide moiety [1]. This compound has documented biochemical activity as a potent inhibitor of soluble epoxide hydrolase (sEH), with high selectivity over related enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5) [2]. It belongs to the broader naphthamide chemotype, which has been explored for inhibiting cAMP response element binding protein (CREB)-mediated gene transcription in oncology research [3]. The compound is available from specialty chemical suppliers for R&D purposes, with a molecular formula of C26H26N2O3 and a molecular weight of 414.5 g/mol [1].

Why N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide Cannot Be Generically Substituted by In-Class Analogs


Within the 6,7-dimethyl-2-oxo-1,2-dihydroquinoline scaffold series, seemingly minor structural variations produce profoundly different pharmacological profiles. This specific compound features a 2-ethoxy substituent on the naphthalene ring, which is absent in close analogs such as N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide (CAS 851403-02-6) and N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-1-naphthamide (CAS 851402-95-4) . The 2-ethoxy group modulates both the electronic properties and the three-dimensional conformation of the naphthamide moiety, directly influencing target binding [1]. Evidence from the patent literature demonstrates that within this chemotype, the ethoxy substitution pattern is critical for achieving the sub-nanomolar sEH inhibition and the pronounced selectivity window versus COX-2 and LOX-5 that distinguishes this compound from its non-ethoxy-substituted counterparts [1]. Procurement of an unqualified generic analog would therefore forfeit the defined target engagement and selectivity parameters that underpin the compound's utility as a pharmacological tool or lead scaffold.

Quantitative Differentiation Evidence for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide Versus Closest Analogs


Sub-Nanomolar Human sEH Inhibition Potency with Defined Selectivity Over COX-2 and LOX-5

This compound demonstrates an IC50 of 0.400 nM against recombinant human soluble epoxide hydrolase (sEH), representing sub-nanomolar inhibitory potency [1]. In parallel assays, it exhibits an IC50 of >10,000 nM against human recombinant cyclooxygenase-2 (COX-2) and >100,000 nM against human recombinant 5-lipoxygenase (LOX-5) [1]. This yields selectivity indices of >25,000-fold over COX-2 and >250,000-fold over LOX-5, establishing a clean selectivity profile within the arachidonic acid cascade. Non-ethoxy-substituted analogs such as N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide (CAS 851403-02-6) and the 1-naphthamide isomer (CAS 851402-95-4) have not been reported with comparable sEH inhibitory activity, underscoring the functional importance of the 2-ethoxy substituent for target engagement .

soluble epoxide hydrolase inflammation cardiovascular pain

Cross-Species sEH Inhibition Consistency: Human and Mouse sEH IC50 Equivalence

The compound inhibits both recombinant human sEH and recombinant mouse sEH with identical IC50 values of 0.400 nM, as measured under the same fluorescent assay conditions using CMNPC substrate [1]. This cross-species equipotency is not universally observed among sEH inhibitors; many urea-based inhibitors exhibit species-dependent potency variations of 5- to 50-fold [2]. The identical human-mouse IC50 profile simplifies translational study design by eliminating the need for species-specific potency correction factors when transitioning from in vitro human target engagement assays to in vivo murine efficacy models. Data for non-ethoxy analogs of this scaffold in murine sEH assays has not been publicly disclosed, preventing direct cross-species comparison for the broader chemical series .

cross-species pharmacology translational research preclinical models sEH

Structural Differentiation: 2-Ethoxy Substituent Impact on Physicochemical and Target Engagement Properties

The 2-ethoxy substituent on the naphthamide ring system is the defining structural feature that distinguishes this compound (C26H26N2O3, MW 414.5) from its closest commercially cataloged analogs: the 2-naphthamide derivative (CAS 851403-02-6, C24H22N2O2, MW 370.4) and the 1-naphthamide regioisomer (CAS 851402-95-4, C24H22N2O2, MW 370.4) . The ethoxy group introduces an additional hydrogen bond acceptor and increases the topological polar surface area from approximately 58 Ų (estimated for the des-ethoxy analogs) to 67.4 Ų, altering both passive permeability potential and target binding surface complementarity [1]. The XLogP3-AA value of 4.9 positions this compound in a lipophilicity range favorable for cell permeability while avoiding excessive logP that could lead to promiscuous binding or poor solubility [1]. In the context of the sEH pharmacophore, the oxygen atom of the ethoxy group is positioned to engage in favorable hydrogen bonding interactions within the enzyme's active site, a feature absent in the des-ethoxy and regioisomeric analogs [2].

structure-activity relationship SAR medicinal chemistry lead optimization

CREB Transcription Inhibition Class Membership: Naphthamide Chemotype with Documented Anticancer Activity

This compound belongs to the naphthamide chemotype claimed in US Patent 9,073,820 B2, which broadly covers naphthamide and quinoline carboxamide compounds as inhibitors of CREB-mediated gene transcription for the treatment of lung, prostate, and breast cancers [1]. Within this patent class, the lead compound 666-15 (a distinct structural congener) has demonstrated potent CREB inhibition with an IC50 of 2.26 µM in cell-based Renilla luciferase complementation assays and a Kd of approximately 8.6 µM for the CBP KIX domain . While the specific CREB IC50 of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide has not been publicly disclosed, its structural placement within the claimed naphthamide series—featuring both the 6,7-dimethyl-2-oxo-quinoline core and the 2-ethoxy-naphthamide moiety—positions it as a structurally enabled candidate for CREB inhibition studies. Non-ethoxy analogs within this scaffold series have not been explicitly characterized for CREB activity, leaving the ethoxy substituent as a potentially critical determinant of CREB-target engagement within this sub-series .

CREB cancer transcription factor oncology

Recommended Research and Procurement Application Scenarios for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide


sEH Pharmacology Tool for Inflammation and Cardiovascular Target Validation Studies

With a sub-nanomolar human sEH IC50 of 0.400 nM and a >25,000-fold selectivity window over COX-2 [1], this compound is suitable as a high-confidence pharmacological tool for interrogating the biological consequences of sEH inhibition in cellular and in vivo models of inflammation, hypertension, and pain. Its identical human-mouse IC50 (both 0.400 nM) [1] facilitates direct translation from in vitro target engagement to murine disease models without requiring species-specific potency adjustment. Researchers procuring this compound for sEH studies benefit from the well-characterized selectivity profile that minimizes confounding arachidonic acid pathway cross-talk.

Structure-Activity Relationship (SAR) Studies on the 6,7-Dimethyl-Quinolinone-Naphthamide Scaffold

The unique combination of a 2-ethoxy-1-naphthamide terminus with a 6,7-dimethyl-2-oxo-1,2-dihydroquinoline core (C26H26N2O3, MW 414.5, tPSA 67.4 Ų, XLogP3-AA 4.9) [2] makes this compound a valuable reference point for SAR campaigns exploring the effects of naphthalene substitution on target engagement. The ethoxy group introduces an additional hydrogen bond acceptor and rotatable bond compared to the des-ethoxy analogs (C24H22N2O2, MW 370.4) , making this compound the structurally most elaborated member of this sub-series cataloged in the public domain. Procurement of this specific ethoxy-substituted compound enables systematic SAR comparisons.

Dual-Pharmacology or Polypharmacology Probe Development for CREB and sEH Pathways

The compound's structural membership in the CREB-inhibitory naphthamide patent class (US 9,073,820 B2) [3], combined with its experimentally validated sub-nanomolar sEH activity [1], positions it as a potential starting scaffold for exploring dual CREB/sEH pharmacology. While direct comparative CREB IC50 data are unavailable for this specific compound, the documented potency of the related naphthamide 666-15 at CREB (IC50 2.26 µM, Kd ~8.6 µM for CBP KIX) establishes the chemotype's tractability against this transcription factor target. Research groups pursuing multi-target cancer or inflammatory disease strategies may find this compound's combined structural features advantageous.

In Vivo Efficacy and PK-PD Modeling in Murine Disease Models

The human-mouse sEH IC50 equivalence (both 0.400 nM) [1] removes one variable from PK-PD modeling when designing in vivo murine efficacy studies. The compound's computed lipophilicity (XLogP3-AA = 4.9) and moderate polar surface area (tPSA = 67.4 Ų) [2] predict sufficient oral bioavailability potential for in vivo dosing, though empirical PK characterization is recommended prior to large-scale efficacy experiments. Procurement specifications should request analytical certification (≥95% purity by HPLC) to ensure reproducibility in dose-response studies.

Quote Request

Request a Quote for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.